3-Amino-7-bromoindolin-2-one
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Overview
Description
3-Amino-7-bromoindolin-2-one is a chemical compound with the molecular formula C8H7BrN2O . It belongs to the indolin-2-one family, which is a subset of indole derivatives. This compound is characterized by the presence of an amino group at the 3rd position and a bromine atom at the 7th position on the indolin-2-one core. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 3-bromo-1,3-dihydro-2H-indol-2-one with substituted thiobenzamides in acetonitrile at room temperature, followed by treatment with ammonia in water at elevated temperatures .
Industrial Production Methods
Industrial production methods for 3-Amino-7-bromoindolin-2-one are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3-Amino-7-bromoindolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form different oxo derivatives or reduction to form amino derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of substituted indolin-2-one derivatives .
Scientific Research Applications
3-Amino-7-bromoindolin-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active molecules, including potential anticancer agents.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein-tyrosine kinase activity.
Industrial Applications: It serves as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-7-bromoindolin-2-one involves its interaction with specific molecular targets, such as protein-tyrosine kinases. These enzymes play crucial roles in cell signaling pathways that regulate cell growth, differentiation, and apoptosis. By inhibiting these kinases, the compound can exert antitumor effects and potentially other therapeutic benefits .
Comparison with Similar Compounds
Similar Compounds
3-Bromoindolin-2-one: Lacks the amino group at the 3rd position.
5-Bromoindolin-2-one: Bromine atom is at the 5th position instead of the 7th.
3-Aminoindolin-2-one: Lacks the bromine atom.
Uniqueness
3-Amino-7-bromoindolin-2-one is unique due to the specific positioning of both the amino and bromine groups, which can influence its reactivity and biological activity. This dual substitution pattern can lead to distinct interactions with biological targets and different chemical properties compared to its analogs .
Properties
IUPAC Name |
3-amino-7-bromo-1,3-dihydroindol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c9-5-3-1-2-4-6(10)8(12)11-7(4)5/h1-3,6H,10H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSVIEVSXHPQMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=O)C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857511 |
Source
|
Record name | 3-Amino-7-bromo-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1249852-68-3 |
Source
|
Record name | 3-Amino-7-bromo-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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